

Application Notes and Protocols for Patch Clamp Electrophysiological Testing of MK-7145

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of **MK-7145**, a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, using patch clamp electrophysiology. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for whole-cell voltage-clamp recordings from mammalian cells heterologously expressing the ROMK channel. Additionally, it includes guidelines for data analysis to determine the inhibitory potency (IC50) of **MK-7145**.

Introduction

MK-7145 is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[1][2][3][4] The ROMK channel plays a crucial role in potassium homeostasis in the kidney, making it a therapeutic target for diuretic agents.[1][2][3][4] Patch clamp electrophysiology is the gold-standard method for studying ion channel function and pharmacology, allowing for precise measurement of ion currents and their modulation by compounds such as MK-7145.[5][6][7][8] This protocol details the whole-cell patch clamp technique to assess the inhibitory effect of MK-7145 on ROMK channels expressed in a heterologous system.

Materials and Equipment

2.1. Cell Lines:



 Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human ROMK (Kir1.1) channels. CHO cells are often preferred due to lower endogenous potassium currents.[9]

2.2. Reagents and Solutions:

- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Antibiotics (e.g., Penicillin-Streptomycin, G418 for selection)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- MK-7145 stock solution (in DMSO)
- Bovine Serum Albumin (BSA)
- See Table 1 for the composition of intracellular and extracellular recording solutions.

2.3. Equipment:

- Patch clamp amplifier and digitizer
- Microscope (inverted)
- Micromanipulator
- Perfusion system
- · Pipette puller
- Microforge
- Data acquisition and analysis software
- Faraday cage



Experimental Protocols

3.1. Cell Preparation:

- Culture ROMK-expressing CHO or HEK293 cells in appropriate medium supplemented with FBS and selection antibiotics.
- Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
- 3.2. Recording Solutions: Prepare the intracellular and extracellular solutions as described in Table 1. Filter all solutions through a 0.22 μ m filter before use.

Table 1: Composition of Recording Solutions

Component	Intracellular Solution (mM)	Extracellular Solution (mM)
KCI	7	-
Aspartic Acid	123	-
EGTA	5	-
HEPES	10	10
NaCl	-	5
Na methanesulfonate	-	130
K methanesulfonate	-	10
Ca methanesulfonate	-	2
MgCl2	-	1
Glucose	-	2
рН	7.4 (with KOH)	7.4 (with NaOH)
Osmolarity (mOsm)	~290	~310



This composition is based on solutions used for recording ROMK channels.[10]

3.3. Whole-Cell Patch Clamp Recording:

- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with the intracellular solution.
- Mount the pipette on the micromanipulator and apply slight positive pressure.
- Approach a single, healthy-looking cell with the pipette.
- Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Switch the amplifier to voltage-clamp mode and set the holding potential to -80 mV.
- Begin continuous perfusion of the extracellular solution over the cell.
- 3.4. Voltage Clamp Protocol for **MK-7145** Testing:
- To elicit ROMK currents, apply a series of voltage steps from the holding potential of -80 mV to potentials ranging from -100 mV to +60 mV in 20 mV increments for 200 ms.
- After establishing a stable baseline recording in the control extracellular solution, perfuse the cell with increasing concentrations of MK-7145 (e.g., 0.1 nM to 10 μM) in the extracellular solution.
- Allow the effect of each concentration to reach a steady-state before recording the currentvoltage relationship.
- After the highest concentration, perform a washout with the control extracellular solution to check for reversibility of the block.

Data Presentation and Analysis

4.1. Data Acquisition:



- Record the whole-cell currents during the voltage-step protocol for each concentration of MK-7145.
- Measure the steady-state current amplitude at a specific depolarizing voltage step (e.g., +40 mV) for each concentration.

4.2. IC50 Determination:

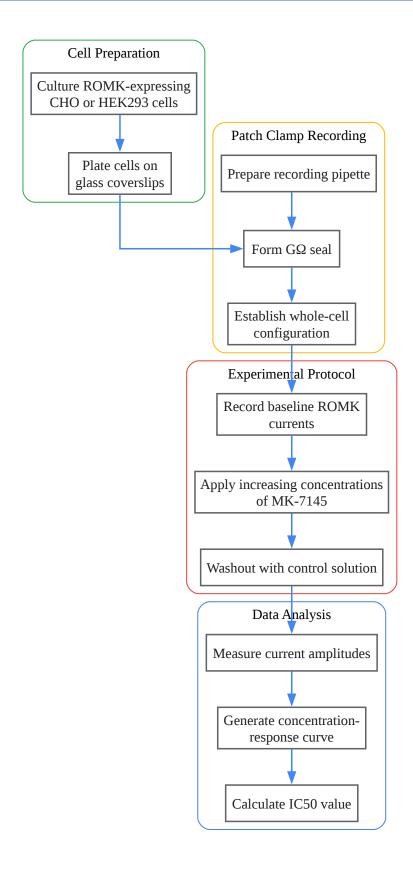
- Normalize the current amplitude at each MK-7145 concentration to the control current amplitude (before drug application).
- Plot the normalized current as a function of the logarithm of the MK-7145 concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value:
 - Normalized Current = 1 / (1 + ([Drug]/IC50)^n)
 - Where [Drug] is the concentration of MK-7145, IC50 is the concentration for 50% inhibition, and n is the Hill coefficient.

Table 2: Example Quantitative Data Summary for MK-7145

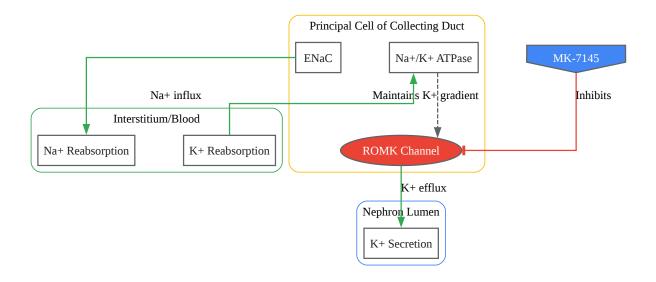
Parameter	Value	Reference
Target	ROMK (Kir1.1)	[1][2]
IC50 (ROMK)	0.015 μΜ	[1]
IC50 (hERG)	28 μΜ	[1]
Selectivity (hERG/ROMK)	~1870-fold	[1]

Visualization of Workflows and Pathways









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